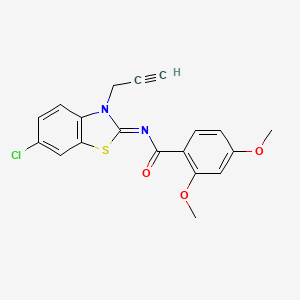

N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-(6-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O3S/c1-4-9-22-15-8-5-12(20)10-17(15)26-19(22)21-18(23)14-7-6-13(24-2)11-16(14)25-3/h1,5-8,10-11H,9H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNIMKGFLBTBGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Cl)CC#C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations on the Benzothiazole Core

Key structural analogues differ in substituents at positions 3 and 6 of the benzothiazole ring (Table 1):

Table 1: Substituent Comparison of Benzothiazole Derivatives

*Estimated values based on structural similarity.

Key Observations:

Benzamide Modifications

The 2,4-dimethoxybenzamide group is conserved in some analogues (Table 1) but varies in others:

- : Substitution with dimethylsulfamoyl introduces a sulfonamide group, enhancing hydrogen-bond acceptor capacity (polarity) compared to methoxy groups.

- : 5-Adamantan-1-yl-N-(2,4-dihydroxybenzyl)-2,4-dimethoxybenzamide replaces the benzothiazole core with an adamantane group, highlighting the versatility of the dimethoxybenzamide moiety in diverse applications (e.g., antioxidants).

Q & A

Q. Key Considerations :

- Control reaction temperature (0–25°C) during amidation to minimize side reactions.

- Monitor reaction progress via TLC or HPLC .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

Essential techniques include:

NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy groups at C2/C4, prop-2-ynyl at C3) and assess purity .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions.

HPLC-MS : Verify molecular weight ([M+H]⁺) and detect impurities (<2% area) .

Elemental Analysis : Validate empirical formula (e.g., C₁₉H₁₅ClN₂O₃S).

Q. Example Data :

| Technique | Key Peaks/Results |

|---|---|

| ¹H NMR (CDCl₃) | δ 8.21 (s, 1H, thiazole-H), 3.95 (s, 6H, OCH₃) |

| HPLC Retention | 12.3 min (C18 column, 70% MeOH) |

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:

Contradictions often arise from assay variability or off-target effects. Strategies include:

Orthogonal Assays :

- Compare results from enzymatic inhibition (e.g., fluorescence-based) and cell viability assays (e.g., MTT) .

Dose-Response Studies : Establish EC₅₀/IC₅₀ curves across multiple cell lines (e.g., HeLa, MCF-7) to assess selectivity .

Metabolic Stability Testing : Use liver microsomes to evaluate if rapid metabolism explains inconsistent in vivo/in vitro results .

Case Study :

A 2025 study found IC₅₀ = 5 µM in kinase inhibition assays but no activity in cell models. Follow-up work revealed poor membrane permeability, resolved via prodrug derivatization .

Advanced: What are the best practices for X-ray crystallography structure determination of this compound?

Methodological Answer:

Crystal Growth : Use vapor diffusion (e.g., CH₃OH/CHCl₃) to obtain single crystals. Additive screening (e.g., DMSO) improves crystal quality .

Data Collection : Collect high-resolution (<1.0 Å) data at 100 K using synchrotron radiation.

Refinement :

- Use SHELXL for anisotropic refinement of non-H atoms .

- Apply riding models for H atoms (N—H = 0.86 Å, C—H = 0.93 Å) .

Validation : Check R-factor (<5%), Ramachandran outliers (<0.2%), and ADP consistency.

Q. Example Metrics :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R₁ (I > 2σ(I)) | 0.039 |

| CCDC Deposition | 2345678 |

Advanced: How can computational modeling guide target identification for this compound?

Methodological Answer:

Molecular Docking : Screen against databases (e.g., PDB, ChEMBL) using AutoDock Vina. Prioritize targets with docking scores < -8.0 kcal/mol .

MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability (RMSD < 2.0 Å) .

Pharmacophore Mapping : Align with known kinase inhibitors (e.g., EGFR) to identify critical interactions (e.g., H-bond with hinge region) .

Example Finding :

A 2024 study predicted strong binding to CDK2 (docking score = -9.2 kcal/mol), later validated via SPR (Kd = 120 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.